molecular formula C22H28N4O4S B12705267 Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- CAS No. 134828-38-9

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)-

Cat. No.: B12705267
CAS No.: 134828-38-9
M. Wt: 444.5 g/mol
InChI Key: LVFNXMLYMGPVRB-UHFFFAOYSA-N
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Description

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3311(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex organic compound with a unique structure that combines morpholine and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves multiple steps, starting with the preparation of the core structures of morpholine and indole. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various morpholine or indole derivatives.

Scientific Research Applications

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine structures but different substituents.

    Indole derivatives: Compounds with similar indole structures but different functional groups.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is unique due to its combination of morpholine, indole, and sulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The compound Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex molecule that integrates multiple pharmacophores, making it a subject of interest for various therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of morpholine derivatives often involves multi-step reactions that yield compounds with specific functional groups tailored for biological activity. For instance, the integration of indole and sulfonyl groups in the morpholine structure enhances its interaction with biological targets.

Biological Activity Overview

Research has shown that morpholine derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • A series of novel indole-based morpholine compounds were synthesized and evaluated for their anticancer properties against breast cancer cell lines MCF-7 and MDA-MB-468. One notable compound demonstrated an IC50 value of 13.2 μM , indicating significant inhibition of cancer cell proliferation without toxicity to non-cancerous HEK-293 cells .
    • The mechanism of action often involves the inhibition of key pathways in cancer cell survival and proliferation, such as PI3K/Akt signaling .
  • Antibacterial Activity :
    • Morpholine derivatives have also been tested for antibacterial properties. Compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, showcasing their potential as antimicrobial agents .
  • Enzyme Inhibition :
    • Certain morpholine compounds have been identified as effective inhibitors of enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Anticancer Evaluation

A study synthesized a range of morpholine derivatives with indole structures, evaluating their anticancer activity against MCF-7 and MDA-MB-468 cell lines. The results indicated that:

  • Compound 5f showed the most promise with IC50 values of 13.2 μM for MCF-7 and 8.2 μM for MDA-MB-468 cells.
  • These compounds were found to be non-toxic to HEK293 cells at concentrations up to 100 μM , highlighting their selective cytotoxicity towards cancer cells .

Antibacterial Screening

Another investigation focused on the antibacterial efficacy of synthesized morpholine compounds:

  • The compounds displayed varying degrees of activity against Salmonella typhi and Bacillus subtilis, with some achieving strong inhibition.
  • The study emphasized the importance of structural modifications in enhancing antibacterial properties .

Data Tables

CompoundBiological ActivityIC50 (μM)Target
5fAnticancer13.2 (MCF-7)Breast Cancer
8.2 (MDA-MB-468)Breast Cancer
AntibacterialModerate to StrongVarious Bacteria
Enzyme InhibitionStrong against AChE and UreaseNeurological Disorders

Properties

CAS No.

134828-38-9

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

5,7-dimethyl-2-(5-morpholin-4-ylsulfonyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H28N4O4S/c1-21-11-24-13-22(2,20(21)27)14-25(12-21)19(24)17-10-23-18-4-3-15(9-16(17)18)31(28,29)26-5-7-30-8-6-26/h3-4,9-10,19,23H,5-8,11-14H2,1-2H3

InChI Key

LVFNXMLYMGPVRB-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N6CCOCC6)C

Origin of Product

United States

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